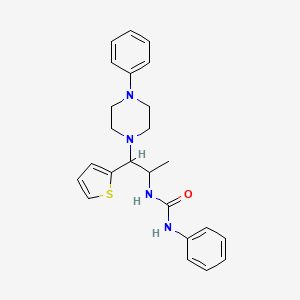

1-Phenyl-3-(1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)urea

Description

This compound is a urea derivative featuring a phenyl group at the N1 position and a branched propan-2-yl moiety at N2. The propan-2-yl group is substituted with a 4-phenylpiperazine and a thiophen-2-yl ring. The thiophene and piperazine motifs are common in drug design due to their ability to modulate solubility, binding affinity, and metabolic stability.

Properties

IUPAC Name |

1-phenyl-3-[1-(4-phenylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N4OS/c1-19(25-24(29)26-20-9-4-2-5-10-20)23(22-13-8-18-30-22)28-16-14-27(15-17-28)21-11-6-3-7-12-21/h2-13,18-19,23H,14-17H2,1H3,(H2,25,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIHKEBIYSKTKBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CS1)N2CCN(CC2)C3=CC=CC=C3)NC(=O)NC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-3-(1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)urea typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Piperazine Derivative: Starting with 4-phenylpiperazine, which can be synthesized through the reaction of phenylhydrazine with ethylene diamine.

Attachment of the Thiophene Group: This step might involve the reaction of the piperazine derivative with a thiophene-containing reagent under specific conditions such as heating or the use of a catalyst.

Formation of the Urea Linkage: The final step would involve the reaction of the intermediate with an isocyanate or a similar reagent to form the urea linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-3-(1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)urea can undergo various chemical reactions, including:

Oxidation: This compound might be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions could involve reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions could occur, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

Therapeutic Applications

1. Antidepressant Properties

Research indicates that compounds structurally related to 1-Phenyl-3-(1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)urea exhibit significant antidepressant effects. The piperazine moiety is known to interact with serotonin receptors, which are crucial in mood regulation. Studies have shown that derivatives can enhance serotonergic transmission, leading to improved mood and reduced anxiety symptoms .

2. Antipsychotic Activity

The compound's affinity for dopamine receptors suggests potential applications in treating psychotic disorders. Its ability to modulate dopaminergic pathways may help alleviate symptoms associated with schizophrenia and other psychotic conditions. Preliminary studies have demonstrated promising results in animal models, indicating reduced hyperactivity and improved social behavior .

3. Anticancer Effects

Emerging evidence suggests that this compound may possess anticancer properties. Mechanistic studies reveal that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. In vitro assays have shown a reduction in cell viability and proliferation in various cancer types, including breast and lung cancer .

Case Studies

Mechanism of Action

The mechanism of action of 1-Phenyl-3-(1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)urea would depend on its specific biological target. Potential mechanisms could include:

Binding to Receptors: Interaction with specific receptors in the body, leading to a biological response.

Enzyme Inhibition: Inhibition of enzymes involved in critical biochemical pathways.

Signal Transduction Modulation: Affecting signal transduction pathways that regulate cellular processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogs are compared below based on core scaffolds, substituents, and biological

Key Structural Differences and Implications

Core Linkers: The target compound utilizes a propan-2-yl linker, which introduces steric bulk and conformational flexibility compared to thiazole (9i) or pyridine (5h) linkers. This may influence binding to hydrophobic enzyme pockets .

Substituent Effects: The 4-phenylpiperazine in the target compound is a common pharmacophore in CNS-targeting drugs, suggesting possible interactions with neurotransmitter receptors. In contrast, 9i’s piperazine is conjugated to a thiazole, which could enhance π-π stacking with aromatic residues in enzymes . Fluorinated substituents (e.g., 5h, 7n) may enhance bioavailability and membrane permeability .

Synthetic Accessibility :

Physicochemical Properties

- Molecular Weight and Solubility : The target compound’s estimated molecular weight (~480 g/mol) approaches the upper limit for drug-likeness. Piperazine and thiophene may improve aqueous solubility compared to more hydrophobic analogs like 7n .

- LogP : The 4-phenylpiperazine and thiophene likely result in a moderate LogP, balancing membrane permeability and solubility. Fluorinated analogs (5h, 7n) may exhibit higher LogP, favoring CNS penetration .

Biological Activity

1-Phenyl-3-(1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)urea is a complex organic compound notable for its potential biological activities, particularly in pharmacology. This compound features a unique structural configuration that combines a phenylpiperazine moiety with a thiophene ring, which is often associated with various pharmacological effects.

The biological activity of this compound primarily involves its interaction with specific biological targets. Research indicates that it may act as an inhibitor of certain enzymes, particularly those involved in the regulation of neurotransmitter systems. The phenylpiperazine component is known to interact with serotonin and dopamine receptors, suggesting potential applications in treating psychiatric disorders.

Biological Activity Overview

| Activity | Details |

|---|---|

| Receptor Interaction | Potential agonist/antagonist activity at serotonin (5-HT) and dopamine (D) receptors. |

| Enzyme Inhibition | Inhibits enzymes related to neurotransmitter metabolism, possibly affecting mood and cognition. |

| Antitumor Activity | Some derivatives exhibit cytotoxic effects against cancer cell lines, indicating potential as an anticancer agent. |

Study 1: Antidepressant-like Effects

A study conducted on a series of phenylpiperazine derivatives, including variations of the target compound, demonstrated significant antidepressant-like effects in animal models. The compounds were shown to enhance serotonin levels in the brain, leading to improved mood and reduced anxiety behaviors in rodents .

Study 2: Antitumor Activity

Another investigation focused on the antitumor properties of related urea derivatives. The study found that certain analogs exhibited potent cytotoxicity against various cancer cell lines, with IC50 values as low as 13 nM for some compounds. The mechanism was attributed to the induction of apoptosis in cancer cells through the inhibition of key metabolic pathways .

Study 3: Neuroprotective Effects

Research also highlighted the neuroprotective effects of compounds similar to this compound. These compounds were found to reduce oxidative stress and inflammation in neuronal cells, suggesting potential applications in neurodegenerative diseases .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics:

| Parameter | Value |

|---|---|

| Molecular Weight | 396.56 g/mol |

| Solubility | Moderate (depends on formulation) |

| Bioavailability | High (based on structural analogs) |

Q & A

Q. What are the optimal synthetic routes for preparing 1-Phenyl-3-(1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)urea, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions:

- Step 1: Condensation of thiophen-2-ylpropan-2-amine with phenyl isocyanate to form the urea backbone.

- Step 2: Introduction of the 4-phenylpiperazine moiety via nucleophilic substitution or coupling reactions, using catalysts like Pd(PPh₃)₄ for cross-coupling .

- Critical Parameters:

- Temperature (70–100°C for urea formation) .

- Solvent choice (polar aprotic solvents like DMF enhance reactivity) .

- Catalytic efficiency (e.g., Pd-based catalysts for Suzuki-Miyaura coupling) .

Yield optimization requires monitoring intermediates via TLC or HPLC .

Q. Which characterization techniques are essential for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR): Key signals include:

- ¹H NMR: δ 7.2–7.5 ppm (aromatic protons), δ 3.5–4.0 ppm (piperazine N-CH₂) .

- ¹³C NMR: Carbonyl (C=O) at ~155 ppm .

- Mass Spectrometry (MS): Molecular ion peak at m/z ~495 (exact mass depends on isotopic pattern) .

- Infrared (IR) Spectroscopy: Urea C=O stretch at ~1640–1680 cm⁻¹ .

Q. How can researchers design initial biological activity screens for this compound?

- Target Selection: Prioritize receptors/enzymes associated with piperazine-urea-thiophene scaffolds, such as serotonin (5-HT) or dopamine receptors .

- Assays:

- In vitro binding assays (radioligand displacement) to measure IC₅₀ values .

- Enzyme inhibition assays (e.g., kinase or protease targets) using fluorogenic substrates .

- Cytotoxicity screening (MTT assay) against cancer cell lines .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be structured to improve this compound’s potency?

- Key Modifications:

- Piperazine Substitution: Replace 4-phenyl with electron-withdrawing groups (e.g., 4-CF₃) to enhance receptor selectivity .

- Thiophene Optimization: Introduce methyl or halide substituents to modulate lipophilicity .

- Data Analysis: Compare IC₅₀ values of analogs in receptor-binding assays. For example, fluorinated phenyl analogs show 2–3x higher potency against 5-HT₁A receptors .

Q. What computational strategies can elucidate the compound’s mechanism of action?

- Molecular Docking: Use AutoDock Vina to model interactions with targets like 5-HT₁A (PDB ID: 7E2Z). Key interactions:

- Urea carbonyl H-bond with Ser159.

- Thiophene π-π stacking with Phe361 .

- Molecular Dynamics (MD): Simulate ligand-receptor stability over 100 ns to assess binding entropy .

Q. How can analytical methods resolve contradictions in biological activity data?

- Case Example: Discrepancies in IC₅₀ values across studies may arise from assay conditions (e.g., ATP concentration in kinase assays).

- Resolution:

- Standardize protocols (e.g., fixed ATP at 1 mM for kinase assays) .

- Validate purity (>95%) via HPLC before testing .

- Use orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. What strategies optimize scaled-up synthesis while maintaining purity?

- Process Chemistry:

- Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) for large-scale reactions .

- Implement flow chemistry for urea formation to reduce side products .

- Purification: Use preparative HPLC with C18 columns (eluent: MeCN/H₂O + 0.1% TFA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.